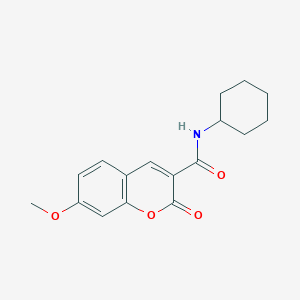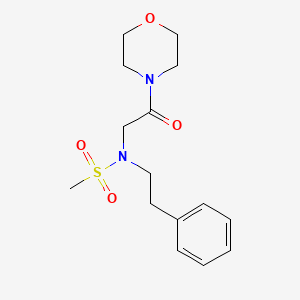
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thienyl-substituted acrylamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. In
Aplicaciones Científicas De Investigación
3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a potent inhibitor of certain enzymes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme has potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
Another area of interest is the potential anti-cancer activity of this compound. Several studies have shown that 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that this compound inhibits the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. Another proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide have been reported. For example, this compound has been shown to decrease the activity of carbonic anhydrase in vitro, which could have implications for the regulation of acid-base balance in the body. In addition, this compound has been shown to induce apoptosis in cancer cells, which could have implications for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide in lab experiments is its potency as an inhibitor of certain enzymes and its potential anti-cancer activity. This compound could be useful in the development of new drugs for the treatment of conditions such as glaucoma, epilepsy, and cancer. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and use of appropriate safety precautions are necessary to minimize the risk of exposure to this compound.
Direcciones Futuras
There are several future directions for research on 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide. One area of interest is the development of new drugs based on this compound for the treatment of conditions such as glaucoma, epilepsy, and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potency and selectivity as an inhibitor of certain enzymes and as an anti-cancer agent.
Another area of interest is the investigation of the potential toxicity of this compound and its effects on the environment. Studies are needed to determine the potential risks associated with the use of this compound in lab experiments and to develop appropriate safety guidelines for handling and disposal.
Conclusion:
In conclusion, 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has shown promise as a potent inhibitor of certain enzymes and as a potential anti-cancer agent. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with the use of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3-(2-thienyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide has been described in several research articles. One common method involves the reaction of 2-thienylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiomorpholine to form the thiomorpholinylcarbonothioyl derivative. Finally, the acrylamide moiety is introduced by reacting the thiomorpholinylcarbonothioyl derivative with acryloyl chloride. The resulting compound can be purified by column chromatography or recrystallization.
Propiedades
IUPAC Name |
(E)-N-(thiomorpholine-4-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS3/c15-11(4-3-10-2-1-7-18-10)13-12(16)14-5-8-17-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGISDQEHZFCR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)



